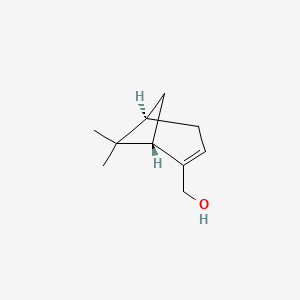
Methyl 4-(benzyloxycarbonylamino)butanoate
Descripción general
Descripción
Methyl 4-(benzyloxycarbonylamino)butanoate is an organic compound that belongs to the category of amino acid derivativesThis compound is a white, crystalline solid that is soluble in organic solvents like dichloromethane and ethyl acetate
Métodos De Preparación
The synthesis of methyl 4-(benzyloxycarbonylamino)butanoate involves several steps:
Protection of the Carboxyl Group: The carboxyl group of L-phenylalanine is protected with benzyl chloroformate to yield benzyl L-phenylalaninate.
Esterification: The carboxylic acid group is esterified with methyl iodide to form methyl benzyl L-phenylalaninate.
Deprotection: The benzyl group is deprotected using hydrogenolysis or hydrogenation, resulting in the formation of this compound.
Análisis De Reacciones Químicas
Methyl 4-(benzyloxycarbonylamino)butanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like sodium periodate (NaIO4) under specific conditions.
Reduction: The compound can be reduced to primary alcohols using lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Aplicaciones Científicas De Investigación
Methyl 4-(benzyloxycarbonylamino)butanoate has several scientific research applications:
Chemistry: It is used as a synthetic precursor to produce various other amino acid derivatives.
Biology: The compound is studied for its potential biological properties and interactions with biological molecules.
Industry: The compound is used in the production of high-quality reference standards for pharmaceutical testing.
Mecanismo De Acción
The mechanism of action of methyl 4-(benzyloxycarbonylamino)butanoate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic acyl substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various products . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Methyl 4-(benzyloxycarbonylamino)butanoate can be compared with other similar compounds, such as:
Methyl L-2-(benzyloxycarbonylamino)-4-(methylsulfinyl)butanoate: This compound has a similar structure but includes a methylsulfinyl group.
N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester: This compound has a vinyl group instead of the butanoate chain.
These similar compounds highlight the unique structural features and reactivity of this compound, making it valuable for specific scientific and industrial applications.
Propiedades
IUPAC Name |
methyl 4-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-12(15)8-5-9-14-13(16)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUPAZJTKZVKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551679 | |
| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67706-63-2 | |
| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B3055811.png)









![Thieno[2,3-d][1,3]dithiole-2-thione](/img/structure/B3055826.png)

